3-(2-Hydroxyethyl)azepan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-hydroxyethyl)azepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-6-4-7-3-1-2-5-9-8(7)11/h7,10H,1-6H2,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWZAMMXRCXTET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 3 2 Hydroxyethyl Azepan 2 One
Reactions of the Lactam Moiety
The seven-membered lactam ring is a focal point for several chemical modifications, including ring-opening, N-alkylation, and N-acylation reactions.
The lactam ring of 3-(2-Hydroxyethyl)azepan-2-one can be cleaved through hydrolysis. This reaction is a type of acid-catalyzed hydrolysis of the amide bond within the lactam structure. researchgate.net Under acidic conditions and elevated temperatures, the ring opens to form ε-amino caproic acid. researchgate.net The amine group of the resulting ε-amino caproic acid can be further hydrolyzed to a quaternary amine under these acidic conditions. researchgate.net This ring-opening reaction is fundamental to the polymerization of caprolactam derivatives to produce nylon-6. wikipedia.org The hydrolytic polymerization of ε-caprolactam is a step-growth process that involves both hydrolysis and polycondensation. researchgate.net The rate of hydrolysis can be influenced by factors such as water concentration and the presence of acid catalysts. researchgate.netgoogle.com
| Reaction | Conditions | Product | Significance |
| Hydrolysis | Acidic, Elevated Temperature | ε-amino caproic acid derivative | Monomer for Polyamide Synthesis |
| Polymerization | Hydrolytic | Polyamide (Nylon-6 derivative) | Production of engineering plastics and fibers |
The nitrogen atom in the lactam ring is nucleophilic and can react with various electrophiles. N-alkylation involves the introduction of an alkyl group onto the nitrogen atom, while N-acylation adds an acyl group. nih.govmdpi.com These reactions can significantly alter the molecule's properties. For example, N-alkylation of ε-caprolactam can be achieved by reacting its sodium salt with alkyl halides. arkat-usa.org This modification can produce water-soluble derivatives that are also soluble in aromatic hydrocarbons but not in alkanes. arkat-usa.org N-acylated and N-alkylated compounds are of interest for their potential biological activities. nih.govmdpi.com
The carbonyl group within the lactam is a key reactive site. mhmedical.com The carbon-oxygen double bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. mhmedical.com One significant reaction is the reduction of the carbonyl group, which would convert the lactam into a cyclic amine. Another area of reactivity involves skeletal metalation, where the carbonyl moiety can be exchanged for a metal, such as nickel, leading to the formation of organonickel reagents. nih.gov This transformation allows for further structural editing of the lactam ring. nih.gov
Reactions of the 2-Hydroxyethyl Side Chain
The primary alcohol of the 2-hydroxyethyl side chain provides another avenue for creating derivatives of this compound.
| Reaction | Reagent | Catalyst/Coupling Agent | Product |
| Esterification | Carboxylic Acid | Acid or Enzyme, DCC jocpr.com | Ester |
| Etherification | Alkyl Halide | Base | Ether |
The primary alcohol of the 2-hydroxyethyl side chain can be oxidized to form either an aldehyde or a carboxylic acid. The outcome of the reaction is dependent on the specific oxidizing agent used and the reaction conditions. The formation of these new functional groups on the side chain opens up possibilities for a variety of subsequent chemical transformations.
Nucleophilic Substitution Reactions
The primary hydroxyl group of the 2-hydroxyethyl substituent on the azepan-2-one (B1668282) ring is a key site for nucleophilic substitution reactions. This functional group can act as a nucleophile or be converted into a good leaving group to facilitate substitution by other nucleophiles. While specific studies on this compound are not extensively detailed in the available literature, its reactivity can be inferred from the well-established chemistry of primary alcohols.
One of the most common nucleophilic substitution reactions for a primary alcohol is esterification . The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a fundamental method for producing esters. This equilibrium-driven reaction typically requires an excess of one reactant or the removal of water to achieve high yields.
Another significant reaction is etherification , such as the Williamson ether synthesis. This process involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, resulting in the formation of an ether.
Furthermore, the hydroxyl group can be transformed into a better leaving group, such as a tosylate or a halide, to facilitate substitution by a wider range of nucleophiles. For instance, reaction with tosyl chloride in the presence of a base like pyridine converts the hydroxyl group into a tosylate. This tosylate is an excellent leaving group and can be subsequently displaced by various nucleophiles, including azides, cyanides, and thiols, to introduce new functional groups onto the side chain.
Table 1: Representative Nucleophilic Substitution Reactions at the Hydroxyl Group
| Reaction Type | Reagents & Conditions | Product Type |
| Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester |
| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether |
| Tosylation | Tosyl Chloride (TsCl), Pyridine | Tosylate |
| Halogenation | e.g., SOCl₂, PBr₃ | Alkyl Halide |
Reactions at the Azepane Ring (e.g., C-H Activation, Halogenation)
The azepane ring of this compound possesses C-H bonds that can potentially undergo functionalization through modern synthetic methods like C-H activation and halogenation. These reactions offer a direct route to modify the core structure of the molecule, bypassing the need for pre-functionalized starting materials.
C-H Activation: Transition-metal-catalyzed C-H activation has become a powerful tool for the functionalization of otherwise inert C-H bonds. For the azepan-2-one scaffold, the C-H bonds adjacent to the lactam nitrogen (at the C7 position) and the carbonyl group (at the C3 position) are the most likely candidates for activation due to electronic effects and the potential for directed reactions. Although specific examples for this compound are scarce, palladium-catalyzed C-H activation has been successfully applied to similar heterocyclic systems. For instance, a directing group could coordinate to the metal catalyst and position it in proximity to a specific C-H bond, enabling its cleavage and subsequent functionalization, such as arylation, alkylation, or acylation.
Halogenation: Halogenation of the azepane ring can introduce a versatile handle for further synthetic transformations, such as cross-coupling reactions. The position alpha to the carbonyl group (the C3 position) is a common site for halogenation in lactams. This can be achieved under various conditions, for example, using N-halosuccinimides (NCS, NBS, NIS) as halogen sources, often under radical or acid/base-catalyzed conditions. The introduction of a halogen at this position would yield a 3-halo-3-(2-hydroxyethyl)azepan-2-one derivative, which could then be used in reactions like Suzuki or Sonogashira couplings to form new carbon-carbon bonds. Regioselective halogenation at other positions on the ring is more challenging and would likely require a directing-group strategy, similar to C-H activation.
Table 2: Potential Reactions at the Azepane Ring
| Reaction Type | Potential Reagents | Potential Site of Reaction |
| C-H Arylation | Aryl Halide, Palladium Catalyst, Ligand, Base | C3, C7 |
| α-Halogenation | N-Bromosuccinimide (NBS), Radical Initiator | C3 |
Development of Novel Derivatization Strategies for Structural Modification
The development of novel derivatization strategies is crucial for creating libraries of structurally diverse compounds for various applications, including medicinal chemistry and materials science. For this compound, such strategies would aim to modify the molecule in ways that go beyond simple nucleophilic substitution or direct ring functionalization.
One approach involves the use of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high efficiency and atom economy. A hypothetical MCR could involve the lactam nitrogen, the hydroxyl group, and an external reagent to build a more complex, fused heterocyclic system.
Enzymatic and biocatalytic methods represent another frontier for novel derivatization. Enzymes can offer unparalleled chemo-, regio-, and stereoselectivity, often under mild reaction conditions. For example, a lipase could be used for the highly selective acylation or deacylation of the hydroxyl group, which would be particularly useful if other sensitive functional groups are present. Similarly, oxidoreductases could potentially be used to selectively oxidize the primary alcohol to an aldehyde or a carboxylic acid, providing a different set of functional groups for further modification.
Ring-opening and subsequent re-cyclization is a further strategy for profound structural modification. The amide bond of the azepan-2-one ring can be hydrolyzed under acidic or basic conditions to yield a 6-amino-4-(2-hydroxyethyl)hexanoic acid derivative. This linear amino acid can then serve as a precursor for the synthesis of new ring systems or for its incorporation into peptides or polymers. Subsequent re-cyclization under different conditions or with different reagents could lead to the formation of new heterocyclic scaffolds.
These advanced strategies highlight the versatility of the this compound structure as a starting point for the generation of novel and complex molecules.
Table 3: Novel Derivatization Strategies
| Strategy | Description | Potential Outcome |
| Multicomponent Reactions | One-pot reaction with multiple starting materials. | Rapid access to complex, diverse structures. |
| Biocatalysis | Use of enzymes (e.g., lipases, oxidoreductases) for selective transformations. | Highly selective and stereospecific modifications under mild conditions. |
| Ring-Opening/Re-cyclization | Hydrolysis of the lactam followed by modification and cyclization. | Formation of new heterocyclic systems or peptide-like structures. |
Computational and Theoretical Investigations of 3 2 Hydroxyethyl Azepan 2 One
Quantum Chemical Studies on Molecular Structure and Conformation
Quantum chemical studies are fundamental to elucidating the three-dimensional arrangement of atoms in 3-(2-hydroxyethyl)azepan-2-one and the various shapes, or conformations, it can adopt.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a prominent tool for predicting the molecular geometry of compounds like this compound. DFT calculations are employed to determine the optimized molecular structure by finding the lowest energy arrangement of the atoms.
For this compound, DFT calculations would typically be performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-31G(d,p). These calculations provide detailed information on bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. The accuracy of these theoretical predictions is often validated by comparison with experimental data, if available.
| Parameter | Description | Typical Computational Approach |
|---|---|---|
| Geometry Optimization | Finds the lowest energy arrangement of atoms, predicting the most stable molecular structure. | DFT with functionals like B3LYP and basis sets such as 6-31G(d,p). |
| Bond Lengths | Calculates the equilibrium distances between bonded atoms. | Derived from the optimized molecular geometry. |
| Bond Angles | Determines the angles between adjacent bonds. | Derived from the optimized molecular geometry. |
| Dihedral Angles | Calculates the angles between planes through two sets of three atoms, defining the molecule's torsion. | Derived from the optimized molecular geometry. |
The seven-membered azepan-2-one (B1668282) ring is flexible and can exist in several conformations, such as chair and boat forms. Computational studies on the parent compound, ε-caprolactam, have shown that the chair-type conformation is generally the most stable. rsc.org The introduction of a 2-hydroxyethyl substituent at the 3-position is expected to influence the conformational preference of the ring.
Electronic Structure Analysis
The electronic structure of a molecule dictates its chemical properties and reactivity. Computational methods provide a detailed picture of how electrons are distributed within this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting a molecule's stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and mapping their spatial distribution to identify the regions of the molecule most likely to be involved in chemical reactions.
| Orbital | Description | Significance |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Acts as an electron donor; its energy level is related to the ionization potential. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital without electrons. | Acts as an electron acceptor; its energy level is related to the electron affinity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the molecule's chemical reactivity and stability. A larger gap implies greater stability. |
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule. An MEP map displays the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are valuable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions.
For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the hydroxyl group and the N-H group, suggesting these are sites for nucleophilic attack.
Reactivity and Stability Predictions
Computational methods allow for the prediction of the chemical reactivity and stability of this compound without the need for extensive laboratory experiments. The HOMO-LUMO energy gap is a primary indicator of chemical stability; a larger gap suggests greater stability.
Chemical Hardness and Softness Indices
Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various descriptors, including chemical hardness and softness. These indices are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org
Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution or charge transfer. nih.gov A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. mdpi.com Conversely, a "soft" molecule has a small HOMO-LUMO gap and is more polarizable and reactive. Hardness is calculated as half the difference between the LUMO and HOMO energies:
η = (ELUMO - EHOMO) / 2
Chemical Softness (S) is the reciprocal of chemical hardness and represents the molecule's ability to accept electrons. nih.gov It is a measure of how easily the electron cloud can be deformed. A higher softness value indicates greater reactivity.
S = 1 / η
Electrophilicity and Nucleophilicity Indices
The electrophilic and nucleophilic nature of a molecule can also be quantified using indices derived from DFT calculations. These descriptors help in understanding how a molecule will behave in polar reactions.
Electrophilicity Index (ω) measures the ability of a species to accept electrons. It is a global reactivity descriptor that quantifies the stabilization in energy when the system acquires an additional electronic charge from the environment. The index is calculated from the chemical potential (μ) and chemical hardness (η):
ω = μ2 / 2η
where the chemical potential is defined as:
μ = (EHOMO + ELUMO) / 2
A high electrophilicity index indicates a good electrophile, while a low value suggests a more nucleophilic character.
Nucleophilicity refers to the ability of a molecule to donate electrons. While several nucleophilicity scales exist, one common approach involves considering the HOMO energy, as a higher HOMO energy level corresponds to a greater ability to donate electrons.
Specific computational studies reporting the calculated values for these reactivity indices for 1-(2-Hydroxyethyl)azepan-2-one have not been identified in a review of scientific literature. However, the presence of the lone pairs on the oxygen and nitrogen atoms suggests that the molecule possesses potential nucleophilic sites.
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)
Computational methods are widely used to predict the spectroscopic properties of molecules, which can aid in their identification and structural elucidation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy The chemical shifts in NMR spectra can be predicted with considerable accuracy using computational models, often employing machine learning or DFT-based approaches. nih.gov For 1-(2-Hydroxyethyl)azepan-2-one, a predicted ¹H NMR spectrum has been generated. The predicted chemical shifts provide insight into the electronic environment of the protons within the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for 1-(2-Hydroxyethyl)azepan-2-one
| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H on C attached to OH | 3.76 | Triplet |
| H on C attached to N | 3.51 | Triplet |
| H on C adjacent to C=O | 2.40 | Multiplet |
| Other ring protons | 1.6 - 2.1 | Multiplets |
Data sourced from publicly available prediction databases and may vary based on the computational method and solvent used.
Infrared (IR) Spectroscopy Simulated IR spectra are calculated by computing the vibrational frequencies of a molecule's bonds. nih.gov These simulations can predict the positions of key absorption bands corresponding to specific functional groups. For 1-(2-Hydroxyethyl)azepan-2-one, the following characteristic peaks would be anticipated:
O-H Stretch: A broad band around 3300-3500 cm⁻¹ from the hydroxyl group.
C-H Stretch: Multiple sharp peaks between 2850-3000 cm⁻¹ from the alkyl portions of the molecule.
C=O Stretch (Amide I): A strong, sharp absorption band around 1630-1680 cm⁻¹, characteristic of the carbonyl group in a lactam ring.
N-H Bend (Amide II) / C-N Stretch: While this is a secondary amide, the lactam structure influences this region. A band in the 1510-1570 cm⁻¹ range is typical for secondary amides, though it can be weaker in cyclic systems.
C-O Stretch: A band in the 1050-1150 cm⁻¹ region corresponding to the primary alcohol.
A specific, published simulated IR spectrum for this molecule is not available.
UV-Vis Spectroscopy UV-Vis spectroscopy provides information about electronic transitions within a molecule. The primary chromophore in 1-(2-Hydroxyethyl)azepan-2-one is the amide group within the lactam ring. This group typically exhibits an n → π* transition. The parent compound, ε-caprolactam, is known to absorb in the ultraviolet region. nih.gov For instance, N-acetylcaprolactam shows an absorption maximum (λmax) around 215-220 nm. nist.gov It is predicted that 1-(2-Hydroxyethyl)azepan-2-one would have a similar UV-Vis absorption profile, with a λmax in the short-wavelength UV region, as the hydroxyethyl (B10761427) substituent is not expected to significantly alter the electronic transition of the amide chromophore. utoronto.ca
Reaction Mechanism Studies (e.g., Transition State Analysis)
Computational chemistry is an indispensable tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, transition states.
Transition State Analysis involves locating the saddle point on the potential energy surface that connects reactants to products. The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Computational analysis can reveal the geometry of the transition state, providing a snapshot of the bond-breaking and bond-forming processes. This level of detail is often impossible to obtain through experimental methods alone. For example, in studying the hydrolysis of a lactam, transition state analysis could elucidate the precise geometry of the water molecule's approach to the carbonyl carbon and the subsequent ring-opening steps. nih.gov
Despite the power of these methods, a review of the scientific literature did not yield any specific reaction mechanism or transition state analysis studies involving 1-(2-Hydroxyethyl)azepan-2-one. Such studies are highly specific and are typically performed to understand particular reaction pathways, such as polymerization, hydrolysis, or enzymatic degradation, none of which appear to have been computationally investigated for this specific molecule.
Advanced Analytical Methodologies for Characterization of 3 2 Hydroxyethyl Azepan 2 One
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone for determining the molecular architecture of compounds like 3-(2-Hydroxyethyl)azepan-2-one. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR: A one-dimensional proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. Key expected signals would include a triplet corresponding to the hydroxyl (-OH) proton, multiplets for the two methylene (B1212753) groups (-CH₂-) of the hydroxyethyl (B10761427) side chain, and a complex series of multiplets for the protons on the seven-membered azepan-2-one (B1668282) ring. The chemical shift (δ, in ppm) of each signal would provide clues about the electronic environment of the protons, while the splitting patterns (multiplicity) would reveal the number of adjacent protons, helping to establish connectivity.
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H data by showing a signal for each unique carbon atom. The carbonyl carbon (C=O) of the lactam would appear significantly downfield (typically 170-180 ppm). Signals for the carbons in the hydroxyethyl side chain and the saturated carbons of the caprolactam ring would appear at characteristic upfield chemical shifts.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively assign the complex signals of the azepan-2-one ring. A COSY spectrum would show correlations between protons that are coupled (typically on adjacent carbons), allowing for the tracing of the entire spin system of the ring and side chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the C-H framework of the molecule.
Expected ¹H and ¹³C NMR Data Summary (Hypothetical) This table is a hypothetical representation of expected data based on the structure.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | ~175 |
| CH (C3) | Multiplet | ~45-55 |
| CH₂ (Ring) | Multiple Multiplets | ~25-40 |
| N-CH₂ (Ring) | Multiplet | ~40-50 |
| CH₂-CH₂-OH | Multiplet | ~35-45 |
| CH₂-OH | Multiplet | ~60-65 |
| NH | Broad Singlet | - |
| OH | Triplet | - |
Infrared (IR) and Raman Spectroscopy
Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing valuable information about the functional groups present. researchgate.net
IR Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands. A strong, broad band would be expected in the 3200-3500 cm⁻¹ region, corresponding to the O-H stretching vibration of the alcohol group. A sharp, intense peak around 1650 cm⁻¹ would signify the C=O (amide I) stretch of the seven-membered lactam ring. Another important band around 3200-3300 cm⁻¹ would correspond to the N-H stretch of the amide. C-H stretching vibrations from the aliphatic ring and side chain would appear just below 3000 cm⁻¹.
Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also detect these vibrations. While the polar C=O and O-H groups would give strong signals in the IR spectrum, the C-C and C-H bonds of the aliphatic backbone would be expected to produce more intense signals in the Raman spectrum. researchgate.net
Key Vibrational Frequencies (Hypothetical)
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
|---|---|---|---|
| O-H (Alcohol) | Stretch | 3200-3500 (Broad) | Weak |
| N-H (Amide) | Stretch | 3200-3300 | Moderate |
| C-H (Aliphatic) | Stretch | 2850-2960 | Strong |
| C=O (Lactam) | Stretch | ~1650 (Strong) | Moderate |
Mass Spectrometry (MS, HRMS)
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In a standard MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion [M]⁺ or protonated molecule [M+H]⁺ is measured. This provides the nominal molecular weight. The fragmentation pattern, which shows how the molecule breaks apart upon ionization, can offer additional structural clues, confirming the presence of the hydroxyethyl group or the caprolactam ring.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the compound's elemental formula. For this compound (C₈H₁₅NO₂), HRMS would distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy provides information about electronic transitions within a molecule. The primary chromophore (light-absorbing part) in this compound is the amide functional group within the lactam ring. This group typically exhibits a π → π* transition at shorter wavelengths (around 200-220 nm). The presence of this absorption band would be consistent with the lactam structure, although UV-Vis is generally less structurally informative for this class of compounds compared to NMR or IR spectroscopy.
Chromatographic Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds. A validated HPLC method is crucial for confirming the purity of a synthesized batch of this compound.
A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound would be detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the amide chromophore absorbs (e.g., ~210 nm). The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would show a single, sharp peak with minimal or no other peaks present.
Typical HPLC Method Parameters
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Gradient or isocratic mixture of Water and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) are powerful techniques for separating and identifying volatile and semi-volatile compounds. For this compound, these methods would be crucial for assessing purity, identifying impurities, and quantifying the compound in various matrices.
Detailed Research Findings:
The analysis of this compound by GC would involve its volatilization in a heated injector, followed by separation on a chromatographic column. The presence of a polar hydroxyl (-OH) group and a lactam functional group dictates the choice of a suitable stationary phase. A mid- to high-polarity column, such as one coated with a polyethylene (B3416737) glycol (e.g., Carbowax) or a cyanopropyl-based phase, would be effective in resolving the compound from non-polar and less polar impurities.
GC-MS analysis provides definitive structural identification. As the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting fragmentation pattern is a unique "fingerprint" that can be used to confirm the molecular structure. The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of this compound, along with characteristic fragment ions resulting from the cleavage of the hydroxyethyl side chain and the azepanone ring. Several studies detail the use of GC-MS for identifying a wide array of impurities in the parent compound, caprolactam, demonstrating the technique's high resolving power and sensitivity. researchgate.netnih.gov This established methodology can be directly adapted for this compound. For instance, GC-MS has been successfully used to determine caprolactam content in various materials and to identify related compounds and oligomers. acs.orgresearchgate.net In some cases, derivatization of the hydroxyl group, such as through trimethylsilylation, could be employed to increase volatility and improve peak shape, a common strategy for analyzing hydroxylated compounds. nih.gov
Table 1: Representative GC-MS Parameters for Analysis of Azepan-2-one Derivatives
| Parameter | Typical Value/Condition |
|---|---|
| GC System | Gas chromatograph equipped with a mass selective detector |
| Column | DB-WAX or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 240 °C, hold for 10 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150 °C |
| Scan Range | 35-400 m/z |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique used for separating mixtures, monitoring reaction progress, and determining appropriate solvent systems for column chromatography.
Detailed Research Findings:
For this compound, TLC would be performed on plates coated with a polar stationary phase, most commonly silica (B1680970) gel. Due to the compound's polarity imparted by the hydroxyl and lactam groups, a mobile phase consisting of a mixture of polar and non-polar solvents would be required for effective separation. The choice of eluent is critical; a solvent system that is too polar will cause the compound to move with the solvent front (high Retention Factor, Rf), while a system that is too non-polar will result in the compound remaining at the baseline (low Rf).
Potential solvent systems could include mixtures of ethyl acetate/hexane, dichloromethane/methanol, or chloroform/acetone in varying ratios. The development of an optimal system would involve testing different solvent combinations to achieve an Rf value typically between 0.3 and 0.7 for clear separation. Visualization of the compound on the TLC plate, if not colored, would be achieved using methods such as exposure to ultraviolet (UV) light (if the molecule is UV-active) or staining with a chemical reagent like potassium permanganate, iodine vapor, or p-anisaldehyde, which react with the functional groups to produce a colored spot. While TLC is primarily a qualitative tool, it can be used for quantitative analysis when coupled with densitometry. nih.gov
Table 2: Potential TLC Systems for the Separation of this compound
| Stationary Phase | Mobile Phase (Eluent System) Examples | Potential Visualization Method |
|---|---|---|
| Silica Gel 60 F254 | Ethyl Acetate / Hexane (e.g., 70:30 v/v) | UV light (254 nm) |
| Dichloromethane / Methanol (e.g., 95:5 v/v) | Potassium Permanganate stain | |
| Chloroform / Acetone (e.g., 80:20 v/v) | Iodine chamber |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Detailed Research Findings:
To perform X-ray crystallography on this compound, a high-quality single crystal must first be grown. This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.
The crystal structure would reveal the conformation of the seven-membered azepanone ring and the orientation of the 2-hydroxyethyl substituent. A key feature of interest would be the presence of intermolecular hydrogen bonding involving the hydroxyl group (-OH) and the amide group (N-H and C=O) of the lactam. These hydrogen bonds would play a crucial role in dictating the crystal packing arrangement. While the crystal structure for this compound is not available, data from other azepanone derivatives, such as 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone, illustrate the type of detailed structural information that can be obtained. researchgate.net For that compound, analysis revealed an intramolecular N—H···O hydrogen bond and an intermolecular hydrogen bond that dictates the crystal packing. researchgate.net A similar analysis for this compound would provide invaluable insight into its solid-state properties.
Table 3: Example Crystallographic Data Parameters (Based on a related Azepan-2-one derivative)
| Parameter | Example Data |
|---|---|
| Chemical Formula | C14H16N2O3 researchgate.net |
| Crystal System | Monoclinic researchgate.net |
| Space Group | P21/c researchgate.net |
| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |
| Volume (ų) | Volume of the unit cell |
| Z (Formula units/cell) | Number of molecules in the unit cell |
| Final R indices | R1, wR2 (indicators of refinement quality) |
Advanced Techniques for Solution-State and Surface Analysis (e.g., Zeta Potential, Transmission Electron Microscopy (TEM))
Zeta potential and Transmission Electron Microscopy (TEM) are not typically used for the characterization of small, soluble molecules like this compound itself. Instead, these techniques are indispensable for analyzing larger systems, such as nanoparticles, polymers, emulsions, or other colloidal dispersions where the compound might be incorporated or used to modify a surface.
Detailed Research Findings:
Zeta Potential: This technique measures the magnitude of the electrostatic charge at the surface of a particle in a liquid, which is a key indicator of colloidal stability. abo.fi If this compound were used to functionalize the surface of nanoparticles (e.g., polymeric or metallic nanoparticles), the zeta potential would change depending on the pH and ionic strength of the surrounding medium. The presence of the neutral but polar hydroxyethyl and lactam groups would influence the surface hydration layer. The ionization behavior of polymers used in drug delivery, for example, is routinely studied using zeta potential measurements as a function of pH to predict their dissolution behavior. nih.gov A similar approach could characterize the surface properties of materials modified with this compound.
Transmission Electron Microscopy (TEM): TEM is a high-resolution imaging technique that provides detailed morphological information, including the size, shape, and distribution of nanoscale materials. techniques-ingenieur.fr If this compound were a component in the synthesis of a polymer, such as polyamide-6 nanoparticles, TEM would be used to visualize the resulting particles. acs.org For instance, studies on poly(N-vinylcaprolactam) have used TEM to visualize the formation of core-shell nanostructures. nih.gov The role of the compound in influencing the morphology of such nanostructures could be directly observed and quantified using this powerful microscopic technique.
Table 4: Application of Advanced Surface and Solution-State Techniques
| Technique | Primary Application Context | Information Obtained |
|---|---|---|
| Zeta Potential | Analysis of colloidal systems (e.g., nanoparticles, emulsions) functionalized with the compound. | Surface charge, colloidal stability, prediction of interactions with biological environments. abo.fi |
| Transmission Electron Microscopy (TEM) | Imaging of polymeric or other nanostructures synthesized using or incorporating the compound. | Particle size, shape, morphology, and dispersion. acs.orgnih.gov |
Research Applications and Potential of 3 2 Hydroxyethyl Azepan 2 One Derivatives
Role as Synthetic Intermediates and Building Blocks in Organic Synthesis
In the field of organic synthesis, building blocks are foundational molecules that can be combined to construct more elaborate and complex structures sigmaaldrich.com. 3-(2-Hydroxyethyl)azepan-2-one fits this description perfectly, serving as a valuable synthetic intermediate. Its bifunctional nature—a cyclic amide (lactam) and a hydroxyl group—provides two reactive centers that can be addressed independently or in concert to achieve specific synthetic goals. The lactam can undergo ring-opening reactions or modifications at the nitrogen atom, while the hydroxyl group can be oxidized, esterified, or converted into other functional groups, paving the way for diverse chemical pathways eurisotop.com.
A molecular scaffold is a core structure upon which a larger, more complex molecule is assembled mdpi.com. The azepan-2-one (B1668282) ring of this compound can serve as such a scaffold. This seven-membered ring provides a defined three-dimensional geometry that can be used as a template to orient other functional groups in space. The choice of the scaffold is often a critical factor in identifying potent biological inhibitors or creating materials with specific properties mdpi.com. The 2-hydroxyethyl side chain acts as a convenient handle for attaching other molecular fragments or for building out from the core scaffold. This approach is instrumental in creating multivalent architectures where multiple copies of a bioactive unit are displayed on a central core, which can lead to synergistic effects and enhanced activity mdpi.com.
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental components of many pharmaceuticals and biologically active molecules pharmtech.comsemanticscholar.org. This compound is itself a heterocycle and can serve as a starting point for the synthesis of more advanced heterocyclic systems. The lactam ring can be expanded or contracted, or the molecule can participate in cycloaddition reactions to form fused bicyclic or polycyclic systems nih.gov. Furthermore, the hydroxyl group can be chemically transformed to initiate intramolecular cyclization reactions, leading to the formation of new heterocyclic rings attached to the original azepanone core. For instance, converting the alcohol to a leaving group could facilitate a ring-closing reaction with the lactam nitrogen, yielding a bicyclic amine derivative.
Applications in Polymer Science and Materials Chemistry
Functional monomers are essential for creating polymers with tailored properties and specific functionalities nih.govspecificpolymers.comgoogle.com. The incorporation of reactive groups into the monomer unit allows for the synthesis of polymers that can be further modified or that possess inherent characteristics like improved hydrophilicity or biocompatibility.
The parent compound, ε-caprolactam, undergoes ring-opening polymerization to produce Nylon 6, a widely used polyamide wikipedia.org. This compound can act as a functional comonomer in this process. Its inclusion in the polymerization reaction would result in a polyamide chain decorated with pendant 2-hydroxyethyl groups. This modification transforms the resulting polymer from a simple thermoplastic into a functional material. The hydroxyl groups along the polymer backbone increase the polymer's hydrophilicity and provide reactive sites for subsequent chemical modifications. This strategy is a straightforward method for introducing functionalities into polymers with well-controlled compositions and structures nih.gov.
| Property | ε-Caprolactam | This compound |
|---|---|---|
| Preferred IUPAC Name | Azepan-2-one wikipedia.org | This compound |
| Chemical Formula | C6H11NO nist.gov | C8H15NO2 |
| Molar Mass | 113.16 g·mol−1 wikipedia.org | 157.21 g·mol−1 |
| Key Functional Groups | Lactam (cyclic amide) | Lactam (cyclic amide), Primary Alcohol (-OH) |
| Primary Polymerization Route | Ring-Opening Polymerization wikipedia.org | Ring-Opening Co-polymerization |
| Resulting Polymer | Polyamide 6 (Nylon 6) | Functionalized Polyamide with pendant hydroxyl groups |
The incorporation of this compound into the polyamide backbone yields a modified polyamide with enhanced properties. The pendant hydroxyl groups can form hydrogen bonds with water, significantly increasing the material's water absorption capacity and making it more suitable for biomedical applications where biocompatibility and a tissue-like environment are desired mdpi.com.
These functionalized polyamides can also be used to create nanogels, which are cross-linked polymer nanoparticles that can swell in a solvent researchgate.net. Polypeptide-based nanogels have shown promise as carriers for drug delivery researchgate.net. Similarly, nanogels derived from hydroxyl-functionalized polyamides could be designed to encapsulate therapeutic agents. The size and properties of these nanogels could be tuned for specific applications, potentially including antiviral therapies sigmaaldrich.com.
The pendant hydroxyl group on the polyamide chain derived from this compound is a key feature for cross-linking and further functionalization nih.gov. Cross-linking involves connecting the polymer chains to form a three-dimensional network, which is the basis for hydrogels nih.govmdpi.com. The hydroxyl groups provide convenient sites for reacting with various cross-linking agents to form stable covalent bonds, transforming the linear polymer into a robust gel material researchgate.netresearchgate.net. The density of cross-links can be controlled to tune the mechanical properties and swelling behavior of the resulting hydrogel nih.gov.
Furthermore, the hydroxyl group serves as a reactive handle for post-polymerization modification. This allows for the attachment of a wide variety of molecules, such as drugs, targeting ligands, or other polymer chains, to the polyamide backbone. This versatility enables the creation of highly specialized materials, such as scaffolds for tissue engineering or advanced drug delivery systems mdpi.comnih.gov.
| Cross-linking Agent Class | Example Agent | Functional Group on Agent | Resulting Linkage |
|---|---|---|---|
| Diisocyanates | Hexamethylene diisocyanate (HDI) | -N=C=O | Urethane |
| Diacyl Chlorides | Adipoyl chloride | -COCl | Ester |
| Dicarboxylic Acids | Succinic acid | -COOH | Ester (requires catalyst) |
| Diepoxides | 1,4-Butanediol diglycidyl ether | Epoxide | Ether |
| Dimethacrylates | Ethylene glycol dimethacrylate (EGDMA) nih.gov | Methacrylate | Ester (via radical reaction) |
Investigation of Biological Activities in Research Contexts
The structural framework of this compound, featuring a seven-membered lactam ring and a reactive hydroxyl group, presents a versatile platform for the development of novel chemical entities with potential therapeutic applications. Researchers have begun to explore the biological activities of derivatives originating from this and related azepan-2-one scaffolds, uncovering potential in various fields of biomedicine.
Potential as Scaffolds for Bioactive Molecules
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various functional groups can be appended to create a library of related compounds. The azepan-2-one ring system is considered a valuable scaffold in drug discovery. The inherent chemical properties of this compound make it an attractive starting point for chemical synthesis. The secondary amide within the lactam ring and the primary hydroxyl group on the side chain serve as handles for chemical modification, allowing for the systematic alteration of the molecule's steric and electronic properties.
The "tunability" of the azepane scaffold is a key feature that makes it a promising starting point for the development of drugs, particularly for the central nervous system (CNS) regulations.gov. By modifying the core structure, chemists can fine-tune the pharmacological properties of the resulting molecules to enhance their potency, selectivity, and pharmacokinetic profiles regulations.gov. For instance, N-benzylated bicyclic azepanes have been identified as potent inhibitors of monoamine transporters, suggesting the potential of this scaffold in addressing neuropsychiatric disorders regulations.gov. The exploration of such scaffolds is a critical aspect of early-stage drug discovery, aiming to identify novel chemical structures with desirable biological activities regulations.gov.
The general goal of scaffold-based drug discovery is to identify novel compounds that are active against a specific biological target and possess favorable pharmacological properties wikipedia.org. The azepan-2-one core, as a privileged structure, offers a three-dimensional framework that can be elaborated to interact with a variety of biological macromolecules.
Exploration of Antimicrobial and Anti-inflammatory Properties (Mechanistic Studies)
The search for new antimicrobial and anti-inflammatory agents is a continuous effort in pharmaceutical research. Derivatives of azepan-2-one have been investigated for their potential in these therapeutic areas.
In the context of antimicrobial activity, analogues of the natural product capuramycin (B22844), which contain an azepan-2-one moiety, have been synthesized and evaluated for their antimycobacterial effects mdpi.com. These studies revealed that modifications to the azepan-2-one portion of the molecule can significantly influence its biological activity. The primary mechanism of action for these capuramycin analogues was found to be the inhibition of translocase I, an essential enzyme in the biosynthesis of the bacterial cell wall mdpi.com. This specific enzyme inhibition provides a clear mechanistic basis for the observed antimycobacterial activity.
While direct studies on the anti-inflammatory properties of this compound derivatives are not extensively documented, the general class of heterocyclic compounds is a rich source of anti-inflammatory agents. For example, derivatives of pyridazinone have been synthesized and shown to possess both analgesic and anti-inflammatory activities rsc.org. The anti-inflammatory effects of various compounds are often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages researchgate.net. The mechanism of action for many anti-inflammatory drugs involves the inhibition of enzymes such as cyclooxygenases (COX) or the modulation of inflammatory signaling pathways. It is plausible that derivatives of this compound could be designed to target similar pathways.
Table 1: Investigated Biological Properties of Azepan-2-one Derivatives
| Biological Activity | Target/Mechanism | Example Compound Class |
|---|---|---|
| Antimycobacterial | Inhibition of Translocase I | Capuramycin Analogues |
Screening for Other Biological Targets and Interactions (In Vitro and Mechanistic Studies)
Beyond antimicrobial and anti-inflammatory activities, the diverse chemical space accessible from the this compound scaffold makes its derivatives suitable for screening against a wide array of other biological targets. In vitro screening assays are crucial tools in the early stages of drug discovery to identify interactions between small molecules and biological macromolecules such as enzymes and receptors acs.org.
A key example of screening azepan-2-one-containing molecules against a specific enzyme is the work on capuramycin analogues, which were tested for their inhibitory activity against translocase I researchgate.net. This type of enzyme inhibition assay provides quantitative data, such as the IC50 value, which measures the concentration of a compound required to inhibit the enzyme's activity by 50% researchgate.net.
In addition to traditional high-throughput screening of compound libraries, computational methods like virtual screening are increasingly employed to identify potential drug candidates. For instance, virtual screening has been successfully used to identify inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway, from a library of commercially available molecules wikipedia.org. This approach led to the discovery of compounds with a 3-hydroxy-3-pyrrolin-2-one nucleus, a related lactam structure, as potent mPGES-1 inhibitors wikipedia.org. A similar strategy could be applied to a virtual library of this compound derivatives to predict their binding to various biological targets.
Receptor binding assays are another fundamental type of in vitro screening used to determine the affinity of a compound for a specific receptor acs.orgresearchgate.net. These assays are essential for characterizing the pharmacological profile of new chemical entities and can be adapted to a high-throughput format for screening large numbers of compounds researchgate.net. Derivatives of this compound could be screened in such assays to identify potential ligands for a variety of receptors.
Other Emerging Research Applications (e.g., Corrosion Inhibition, Agrochemical Applications)
The utility of this compound and its parent compound, caprolactam, extends beyond the realm of pharmaceuticals into various industrial and agricultural applications.
Corrosion Inhibition
In the oil and gas industry, corrosion of pipelines is a significant issue. Research has shown that polymers derived from caprolactam, such as poly(vinyl caprolactam), can act as effective corrosion inhibitors researchgate.net. These polymers are often designed to be multifunctional, also serving as kinetic hydrate (B1144303) inhibitors, which prevent the formation of gas hydrates that can block pipelines researchgate.netresearchgate.net. The mechanism of corrosion inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective film. The heteroatoms present in the molecule, such as nitrogen and oxygen, play a crucial role in this adsorption process. A study on a related heterocyclic compound, 2-(2-hydroxyethyl)-6-phenylpyridazin-3(2H)-one, demonstrated its efficacy as a mixed-type corrosion inhibitor for mild steel in acidic environments researchgate.net. This suggests that the structural features of this compound, including the hydroxyl group and the lactam ring, could also impart corrosion-inhibiting properties.
Agrochemical Applications
The caprolactam production process has an indirect but significant link to agriculture. Ammonium sulfate (B86663) is a major byproduct of the conventional synthesis of caprolactam, and it is widely used as a nitrogen-based fertilizer regulations.gov. Furthermore, caprolactam itself has been suggested to function as a growth regulator in certain plants nih.gov.
More broadly, heterocyclic compounds are a cornerstone of the modern agrochemical industry, with many herbicides, insecticides, and fungicides being based on such scaffolds. For example, lactam-containing structures can be found in various agrochemicals. While specific applications of this compound in this sector are not well-documented, its chemical nature makes it a potential building block for the synthesis of new agrochemically active compounds. The development of novel fungicides and herbicides often involves the structural modification of known active scaffolds, and the azepan-2-one core could serve as a starting point for such endeavors nih.govresearchgate.net.
Table 2: Emerging Applications of Azepan-2-one and Related Compounds
| Application Area | Specific Use | Mechanism/Rationale |
|---|---|---|
| Corrosion Inhibition | Pipeline protection in oil & gas industry | Adsorption on metal surfaces via heteroatoms |
| Agrochemicals | Byproduct as fertilizer | Ammonium sulfate from caprolactam synthesis |
| Agrochemicals | Potential plant growth regulator | Direct effect of caprolactam on plant growth |
Q & A
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to receptors (e.g., GPCRs, kinases). Prioritize targets with high Glide scores and complementary residue interactions (e.g., hydrogen bonding with Ser/Thr residues) .
- QSAR modeling : Correlate structural descriptors (e.g., logP, PSA) with activity data from analogs (e.g., 3-(diethylamino)azepan-2-one) to predict target affinity .
- AI-driven synthesis tools : Platforms like PubChem’s retrosynthesis analyzer suggest bioactive derivatives for validation .
Validation : Cross-reference predictions with experimental SPR (surface plasmon resonance) binding assays .
What are the key considerations when designing assays to evaluate the biological activity of this compound?
Q. Basic
- Receptor selection : Prioritize targets based on structural analogs (e.g., azepanone derivatives with known affinity for σ receptors) .
- Assay conditions : Use physiological pH (7.4) and temperature (37°C) for cell-based assays. Include controls for lactam ring stability .
- Data normalization : Express activity as % inhibition relative to positive controls (e.g., haloperidol for σ receptors) and apply Student’s t-test for significance (p < 0.05) .
Advanced tip : Employ high-content screening (HCS) to simultaneously assess cytotoxicity and target engagement .
How does the hydroxyethyl substituent influence the compound’s pharmacokinetic properties compared to other azepan-2-one derivatives?
Q. Advanced
- Lipophilicity : The hydroxyethyl group reduces logP (~0.5–1.0) versus diethylamino analogs, enhancing aqueous solubility but potentially limiting blood-brain barrier penetration .
- Metabolic stability : The –CH₂OH moiety is susceptible to glucuronidation, which shortens half-life. Compare with methyl or acetylated derivatives using hepatic microsome assays .
- Toxicity : Hydroxyethyl-containing compounds may exhibit lower hepatotoxicity than halogenated analogs, as shown in Ames tests for similar lactams .
Validation : Perform comparative PK studies in rodent models, measuring Cₘₐₓ, t₁/₂, and clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
